molecular formula C7H4BrF4N B1412166 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227575-57-6

4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412166
CAS No.: 1227575-57-6
M. Wt: 258.01 g/mol
InChI Key: GREIZEXYRCTAQL-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its structural attributes—combining electron-withdrawing trifluoromethyl and fluorine groups with a reactive bromomethyl moiety—enhance its utility in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes .

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIZEXYRCTAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Pyridine Derivatives

Methodology:

  • The initial step involves brominating a fluorinated pyridine precursor, such as 2-fluoro-5-trifluoromethylpyridine or 2-fluoro-5-chloromethylpyridine, using brominating agents like sodium bromide combined with sodium bromate or tribromo phosphorus under controlled conditions.
  • The reaction is typically carried out in an oxygenated environment, with the mixture stirred at elevated temperatures (around 110°C–130°C) for approximately 3 hours to ensure complete bromination.

Reaction Conditions:

Parameter Value Notes
Brominating agents Sodium bromide + sodium bromate OR tribromo phosphorus Environmentally friendly alternatives to bromine gas
Temperature 110°C–130°C Maintains reaction efficiency without side reactions
Reaction time ~3 hours Ensures complete bromination
Solvent Acetonitrile or dichloromethane Chosen for solubility and reaction control
Quenching and neutralization Saturated sodium bicarbonate solution To neutralize excess reagents and stabilize product

Notes:

  • The bromination process avoids the direct handling of bromine gas, reducing environmental hazards.
  • The yield of brominated intermediates such as 2-bromo-3-fluoro-6-picoline can reach over 85% with optimized conditions.

Fluorination and Functional Group Transformation

Methodology:

  • The fluorination of the brominated pyridine derivatives is achieved via nucleophilic substitution using anhydrous hydrogen fluoride (HF) or similar fluorinating agents.
  • The process often involves a Blaz-Schiemann-type reaction, where diazonium salts derived from amino pyridines are fluorinated using sodium nitrite and anhydrous HF at low temperatures (around -78°C) to introduce fluorine atoms selectively.

Reaction Conditions:

Parameter Value Notes
Fluorinating reagent Anhydrous hydrogen fluoride Conducted in specialized fluorination reactors
Temperature -78°C (freezing point of HF) To control reaction selectivity and safety
Reaction time 30 minutes to 1 hour Ensures complete fluorination
Neutralization Saturated sodium bicarbonate solution To quench excess HF
Extraction Dichloromethane or ethyl acetate For product isolation

Notes:

  • The process effectively introduces fluorine at specific positions, such as the 2- or 4-positions on the pyridine ring, yielding compounds like 2-bromo-2-fluoro-5-trifluoromethylpyridine.
  • The overall yield for fluorinated intermediates can reach 85%, with high purity suitable for further functionalization.

Synthesis of the Target Compound

Overall Strategy:

  • The brominated and fluorinated intermediates are then subjected to methylation or substitution reactions to introduce the bromomethyl group at the 4-position.
  • This step often involves the use of formaldehyde derivatives or halogenating agents under mild conditions to attach the bromomethyl group selectively.

Reaction Conditions:

Parameter Typical Value Notes
Reagents Formaldehyde or paraformaldehyde, HBr For bromomethylation
Catalyst Acidic catalysts like H2SO4 or PBr3 To facilitate electrophilic substitution
Temperature Room temperature to 50°C To prevent overreaction or side reactions
Reaction time Several hours Ensures complete substitution

Yield and Purity:

  • The final product, 4-bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine, can be obtained with yields exceeding 70%, depending on reaction optimization.

Data Summary Table

Step Reagents/Conditions Typical Yield Notes
Bromination of pyridine Sodium bromide + sodium bromate or tribromo phosphorus, 110–130°C >85% Environmentally friendly, high efficiency
Fluorination (via diazonium salt) Sodium nitrite + anhydrous HF, -78°C ~85% High selectivity, safe handling in specialized reactors
Bromomethylation Formaldehyde derivatives + HBr, room temp to 50°C >70% Selective at 4-position, mild conditions

Research Findings and Notes

  • The use of alternative bromination methods, such as sodium bromide with sodium bromate, reduces environmental hazards associated with elemental bromine and improves process safety.
  • Fluorination via diazonium salts in anhydrous HF offers high regioselectivity, with low by-product formation, suitable for large-scale synthesis.
  • Optimization of solvent systems, temperature, and reaction times has demonstrated significant improvements in yield and purity, making these methods viable for industrial applications.

Biological Activity

4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential applications in drug discovery and development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromomethyl, fluorine, and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine
Molecular FormulaC7H4BrF4N
Molecular Weight239.01 g/mol
Melting PointNot well-documented

Synthesis

The synthesis of 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-fluoro-5-(trifluoromethyl)pyridine.
  • Bromination : A bromination reaction is performed using bromomethylating agents under controlled conditions to introduce the bromomethyl group.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine is attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the bromine atom can participate in electrophilic interactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit the growth of Gram-negative bacteria by interfering with their chaperone/usher pathways .

Anticancer Potential

Recent studies suggest that derivatives of this compound may have anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with cellular signaling pathways .

Case Studies

  • Antibacterial Activity : A study demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective capabilities of similar compounds against oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative diseases .

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of halogenated pyridines, including 4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine:

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of Gram-negative bacteria
NeuroprotectionProtected neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6)
  • Structure : Bromo at C4, trifluoromethyl at C2.
  • Key Differences : The absence of fluorine at C2 and bromomethyl at C4 reduces electrophilicity compared to the target compound.
  • Applications : Primarily used as a building block in ligand synthesis for coordination chemistry .
(b) 5-Bromo-4-(trifluoromethyl)pyrimidine
  • Structure : Bromo at C5, trifluoromethyl at C4 on a pyrimidine ring.
  • Key Differences : The pyrimidine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents but reduces lipophilicity .
(c) 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1804620-17-4)
  • Structure : Bromomethyl at C4, chloro at C2, trifluoromethoxy at C5, and trifluoromethyl at C3.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine ~270.0 80–85* 2.8
5-Bromo-4-(trifluoromethyl)pyrimidine 241.99 208–210 1.5
4-Chloro-5-fluoro-2-methylpyridine 161.58 Not reported 1.9

*Estimated based on analogous bromomethylpyridines .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine derivatives. For example:

  • Step 1: Start with a pyridine precursor (e.g., 2-fluoro-5-(trifluoromethyl)pyridine).
  • Step 2: Introduce bromomethyl via radical bromination or nucleophilic substitution. Reaction solvents (e.g., DMF, THF), temperature (60–100°C), and catalysts (e.g., AIBN for radical reactions) critically affect regioselectivity and yield .
  • Step 3: Purify via column chromatography or recrystallization (using hexane/ethyl acetate systems).
    Key Data:
  • Yields range from 40–70% depending on halogen source (e.g., NBS vs. Br₂) .
  • Side products include di-brominated derivatives or dehalogenated byproducts, requiring careful optimization .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromomethyl at C4, fluorine at C2). Trifluoromethyl groups (~-60 ppm in ¹⁹F NMR) and fluorine coupling constants (J values) validate positional isomers .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₅BrF₄N).
  • Chromatography:
    • HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
      Critical Note: Residual solvents (e.g., DMF) must be quantified via GC-MS to avoid interference in biological assays .

Advanced Research Questions

Q. Q3. What are the challenges in achieving regioselective bromomethylation on the pyridine ring, and how can computational chemistry aid in predicting reactivity?

Methodological Answer:

  • Regioselectivity Issues:
    • Electron-withdrawing groups (e.g., -CF₃, -F) direct bromination to electron-rich positions. DFT calculations (e.g., Fukui indices) predict electrophilic attack sites .
    • Steric hindrance from substituents (e.g., trifluoromethyl at C5) may reduce accessibility at C4, necessitating bulky base optimization (e.g., LDA vs. NaH) .
      Case Study:
      In 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, bromomethylation at C4 requires careful control of reaction time to avoid over-bromination .

Q. Q4. How does the stability of 4-bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer:

  • Stability Studies:
    • Thermal Stability: Decomposition above 150°C, releasing HBr and forming fluorinated aromatic byproducts (confirmed via TGA-MS) .
    • Light Sensitivity: UV exposure induces C-Br bond cleavage; store in amber vials under inert gas (N₂/Ar) .
  • Degradation Pathways:
    • Hydrolysis in humid environments yields 4-hydroxymethyl derivatives (mitigated by anhydrous storage) .

Q. Q5. What are the applications of this compound in medicinal chemistry, particularly as a pharmacophore or protease inhibitor scaffold?

Methodological Answer:

  • Drug Design:
    • The bromomethyl group serves as a handle for cross-coupling (e.g., Suzuki reactions) to attach bioactive moieties .
    • Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
      Case Study:
      Similar pyridine derivatives (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) exhibit antitumor activity by inhibiting kinase pathways, suggesting potential for structure-activity relationship (SAR) studies .

Q. Q6. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Data Validation:
    • Compare experimental NMR shifts with computational predictions (e.g., Gaussian DFT calculations) .
    • Cross-reference with structurally analogous compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine derivatives) to identify systematic discrepancies .
      Example:
      Conflicting ¹H NMR peaks for -CF₃ groups may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities; replicate experiments under standardized conditions are essential .

Safety and Handling

Q. Q7. What are the critical safety protocols for handling this compound, given its reactive bromomethyl group?

Methodological Answer:

  • PPE: N95 masks, nitrile gloves, and chemical goggles (WGK 3 classification indicates high aquatic toxicity) .
  • Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers for incineration .
  • Ventilation: Use fume hoods to prevent inhalation of volatile brominated byproducts .

Q. Q8. How can researchers mitigate hazards during scale-up synthesis?

Methodological Answer:

  • Process Safety:
    • Conduct calorimetry to assess exothermic risks during bromination .
    • Use continuous flow reactors to control heat and mass transfer in large-scale reactions .
      Regulatory Note:
      Batch records must document solvent recovery (e.g., DMF recycling) to comply with REACH regulations .

Interdisciplinary Applications

Q. Q9. How is this compound utilized in material science, such as in polymer or liquid crystal synthesis?

Methodological Answer:

  • Polymer Functionalization:
    • Bromomethyl groups enable atom-transfer radical polymerization (ATRP) to create fluorinated polymers with tunable dielectric properties .
  • Liquid Crystals:
    • Pyridine cores with -CF₃ and -Br substituents enhance mesophase stability; thermal analysis (DSC) confirms phase transitions .

Q. Q10. What advanced computational tools are used to predict the biological activity or environmental impact of this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • Ecotoxicology Models:
    • EPI Suite predicts biodegradation half-life and bioaccumulation potential (BCF > 1,000 indicates high persistence) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine
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4-Bromomethyl-2-fluoro-5-(trifluoromethyl)pyridine

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